REACTION_CXSMILES
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[S:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[Li][C:11](C)(C)[CH3:12].BrCC>C1COCC1.CCOC(C)=O>[CH2:11]([C:2]1[S:1][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=1)[CH3:12]
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Name
|
|
Quantity
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0.35 g
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Type
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reactant
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Smiles
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S1C=CC=2C1=NC=CC2
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Name
|
|
Quantity
|
0.25 mL
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Type
|
reactant
|
Smiles
|
BrCC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-30 °C
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Type
|
CUSTOM
|
Details
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The solution was stirred 2 hours at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with H2O (75 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
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The organic phase was dried (MgSO4)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to collect 0.41 g (97%) of the title compound as an orange-brown oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |